molecular formula C18H16FNO3S2 B2880161 N-(1-benzothiophen-5-yl)-4-(4-fluorobenzenesulfonyl)butanamide CAS No. 941950-80-7

N-(1-benzothiophen-5-yl)-4-(4-fluorobenzenesulfonyl)butanamide

Cat. No.: B2880161
CAS No.: 941950-80-7
M. Wt: 377.45
InChI Key: DWUQTPQMIQRCGH-UHFFFAOYSA-N
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Description

N-(1-benzothiophen-5-yl)-4-(4-fluorobenzenesulfonyl)butanamide is a synthetic organic compound that features a benzo[b]thiophene ring and a fluorophenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzothiophen-5-yl)-4-(4-fluorobenzenesulfonyl)butanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzo[b]thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the fluorophenyl sulfonyl group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides.

    Coupling reactions: The final step often involves coupling the benzo[b]thiophene derivative with the fluorophenyl sulfonyl group under specific conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzothiophen-5-yl)-4-(4-fluorobenzenesulfonyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying the interactions of sulfur-containing compounds with biological systems.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1-benzothiophen-5-yl)-4-(4-fluorobenzenesulfonyl)butanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide
  • N-(benzo[b]thiophen-5-yl)-4-((4-chlorophenyl)sulfonyl)butanamide

Uniqueness

N-(1-benzothiophen-5-yl)-4-(4-fluorobenzenesulfonyl)butanamide is unique due to the specific positioning of the fluorophenyl sulfonyl group and the benzo[b]thiophene ring. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3S2/c19-14-3-6-16(7-4-14)25(22,23)11-1-2-18(21)20-15-5-8-17-13(12-15)9-10-24-17/h3-10,12H,1-2,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUQTPQMIQRCGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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